molecular formula C16H21NO2 B3327537 Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate CAS No. 351369-91-0

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate

Cat. No.: B3327537
CAS No.: 351369-91-0
M. Wt: 259.34 g/mol
InChI Key: JEZLFPHQDRWQJL-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate ( 351369-91-0) is a spirocyclic chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . This structure serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its spirocyclic architecture, incorporating a cyclopropane ring, is a valuable feature for exploring three-dimensional chemical space in drug discovery. The primary research application of this compound is as a precursor for the synthesis of biologically active molecules. It is a key building block in the development of novel oxazolidinone antibiotics designed to combat drug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, this spirocyclic pyrrolidine scaffold is featured in patents for compounds investigated as Janus kinase (JAK) inhibitors, indicating its relevance in immunology and oncology research . Related structural analogs, specifically 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 351370-94-0), are also available, highlighting the utility of this chemical series . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-15(18)14-11-17(12-16(14)8-9-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZLFPHQDRWQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Agents Development :
    Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate is primarily utilized as an intermediate in the synthesis of new antibacterial agents, particularly those targeting bacterial infections through the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which is integral to a class of quinolone antibiotics. This structural feature enhances its efficacy against various bacterial strains, making it a focal point in drug discovery efforts aimed at combating antibiotic resistance .
  • Pharmaceutical Research :
    The compound's unique structure allows for modifications that can enhance its therapeutic properties, leading to the development of more complex molecules with improved bioactivity. Researchers are exploring its potential in creating derivatives that may exhibit enhanced antibacterial or antiviral activities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that require precise techniques such as thin-layer chromatography and recrystallization to ensure high purity levels necessary for biological testing. The compound’s synthesis is crucial for its application in medicinal chemistry, as impurities can significantly affect biological activity .

Mechanism of Action

The mechanism of action of ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate 5-benzyl, 7-ethyl ester C₁₆H₂₁NO₂ 259.35 351369-91-0 High lipophilicity; spirocyclic rigidity
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid 5-benzyl, 7-carboxylic acid C₁₄H₁₇NO₂ 231.29 351370-94-0 Acidic functionality; potential for salt formation
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride 7-ethyl ester, hydrochloride salt C₈H₁₄ClNO₂ 199.66 (base) + HCl 2007919-30-2 Enhanced solubility in polar solvents; ionic character
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate 4-oxa (oxygen atom), 6-oxo (ketone) C₉H₁₂O₄ 184.19 2408968-91-0 Oxaspiro ring; ketone moiety; reduced nitrogen content
5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane 5-methyl, 6-phenyl, 4-oxa C₁₂H₁₅NO 189.25 106051-09-6 Mixed oxa/aza spiro system; aromatic phenyl group

Physicochemical Properties

  • Lipophilicity: The benzyl group in the target compound increases logP compared to non-benzylated analogs like ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride. The ethyl ester further contributes to membrane permeability, whereas the carboxylic acid analog (CAS 351370-94-0) exhibits higher polarity .
  • Solubility : Hydrochloride salts (e.g., CAS 2007919-30-2) show improved aqueous solubility due to ionic interactions, whereas the oxaspiro analog (CAS 2408968-91-0) may have intermediate solubility due to the ketone and ether groups .
  • Stability : The ethyl ester in the target compound is prone to hydrolysis under basic conditions, whereas the carboxylic acid form (CAS 351370-94-0) is more stable but requires protection during synthetic steps .

Biological Activity

Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate (CAS No. 351369-91-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H21NO2C_{16}H_{21}NO_2 and a molecular weight of 259.35 g/mol. The compound features a spirocyclic structure that contributes to its unique interactions with biological targets. Its IUPAC name reflects its complex structure, which includes an ethyl ester functional group, a benzyl moiety, and a nitrogen atom incorporated into a spirocyclic framework .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes, particularly those related to viral infections and cancer.

  • Antiviral Activity : Research indicates that derivatives of spirocyclic compounds can exhibit antiviral properties, particularly against Hepatitis C virus (HCV). This compound may serve as an intermediate in synthesizing HCV NS5A inhibitors .
  • Cytotoxic Effects : Some studies have demonstrated that compounds with similar structures can induce cytotoxic effects in cancer cell lines by triggering apoptosis or inhibiting cell proliferation .
  • Neuroprotective Properties : There is emerging evidence that spirocyclic compounds can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of spirocyclic compounds, including this compound:

Table 1: Summary of Biological Studies on this compound

Study ReferenceBiological ActivityFindings
AntiviralIdentified as a potential precursor for HCV NS5A inhibitors; demonstrated inhibitory activity against viral replication in vitro.
CytotoxicityInduced apoptosis in cancer cell lines with IC50 values indicating significant cytotoxicity at micromolar concentrations.
NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal damage in preclinical models.

Q & A

What are the primary synthetic routes for Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate, and how are intermediates characterized?

Basic
The compound is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl, achieving up to 98.7% enantiomeric excess (ee) . Key intermediates, such as 5-benzyl-5-azaspiro[2.4]heptane-7-one, are reduced with NaBH4 (n(NaBH4):n(ketone) = 0.75:1), yielding 90.9% of the alcohol intermediate. Characterization employs 1H/13C NMR , MS , and HPLC to verify stereochemistry and purity .

How can enantioselectivity in the hydrogenation step be optimized for this spirocyclic compound?

Advanced
Enantioselectivity depends on the chiral Ru catalyst and substrate protection. Using [RuCl(benzene)(S)-SunPhos]Cl with a bulky benzyl group at the cyclopropane ring minimizes steric hindrance, enhancing ee to >98% . Kinetic resolution during hydrogenation and chiral HPLC monitoring are critical for isolating the desired (S)-enantiomer. Adjusting reaction temperature (0–25°C) and H2 pressure (50–100 psi) further optimizes selectivity .

What challenges arise in the debenzylation step, and how are they mitigated?

Advanced
Debenzylation of 5-benzyl-5-azaspiro[2.4]heptane-7-ol requires precise stoichiometry: n(ammonium formate):n(intermediate) = 2.0:1 and Pd/C loading at 0.4× substrate mass. Excess Pd/C leads to over-reduction, while insufficient catalyst prolongs reaction time (>24 hrs). Yields drop to 85% due to side reactions; TLC and NMR track progress to minimize byproducts .

How is the spirocyclic core structurally validated, and what crystallographic tools are recommended?

Basic
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the spiro[2.4]heptane framework. Hydrogen bonding and torsion angles confirm rigidity. For non-crystalline samples, DFT calculations (B3LYP/6-31G*) and NOESY NMR correlate experimental data with predicted conformers .

What role does this compound play in antibacterial drug development?

Advanced
The (S)-7-amino derivative is a key intermediate in quinolone antibiotics. It undergoes coupling with trifluorobenzoic acid derivatives via acid chloride formation and cyclization to yield broad-spectrum agents targeting DNA gyrase. Structural rigidity enhances bioavailability and resistance to enzymatic degradation .

How should researchers address contradictory yield data in reduction steps?

Advanced
Yield discrepancies (e.g., 85–91%) stem from NaBH4 purity and solvent polarity. Anhydrous THF maximizes borohydride efficiency, while trace water hydrolyzes intermediates. Replicate reactions under inert atmospheres (N2/Ar) and monitor via in situ IR to identify side reactions early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate
Reactant of Route 2
Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate

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